molecular formula C29H28N4O3S B11284019 N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11284019
M. Wt: 512.6 g/mol
InChI Key: PSRFLZCKOQKCOR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and multiple aromatic groups, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

    Thiazole Ring Formation: The pyrazole derivative is then reacted with α-bromoacetyl chloride to introduce the thiazole ring, forming 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazole.

    Final Coupling: The final step involves coupling the thiazole derivative with 3,5-dimethylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings and heterocyclic structures suggest potential binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{2-[3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • N-(3,5-dimethylphenyl)-2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or altering its chemical behavior.

Properties

Molecular Formula

C29H28N4O3S

Molecular Weight

512.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H28N4O3S/c1-18-13-19(2)15-22(14-18)30-27(34)17-26-28(35)31-29(37-26)33-25(21-7-5-4-6-8-21)16-24(32-33)20-9-11-23(36-3)12-10-20/h4-15,25-26H,16-17H2,1-3H3,(H,30,34)

InChI Key

PSRFLZCKOQKCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C

Origin of Product

United States

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